molecular formula C10H14ClN B1453061 5-Chloro-3-isopropyl-2-methyl-phenylamine CAS No. 1072830-68-2

5-Chloro-3-isopropyl-2-methyl-phenylamine

Cat. No. B1453061
M. Wt: 183.68 g/mol
InChI Key: XAJOSZUGWBKOBC-UHFFFAOYSA-N
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Description

5-Chloro-3-isopropyl-2-methyl-phenylamine is a chemical compound with the molecular formula C10H14ClN . It has a molecular weight of 183.68 . The compound is brown in color and is in liquid form .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-isopropyl-2-methyl-phenylamine is 1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-3-isopropyl-2-methyl-phenylamine is a brown liquid . It has a molecular weight of 183.68 .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Development of Complex Metal-Organic Frameworks

    Research into alkyl niobium complexes highlights the intricate equilibria between alpha- and beta-agostic stabilized rotamers, showcasing the complex behavior of secondary alkyl groups in coordination chemistry. Such studies are fundamental in designing new materials with specific electronic and structural properties (Jaffart et al., 2001).

  • Synthesis of Novel Organic Compounds

    The reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines to form 3-(arylamino)quinolin-2(1H)- and -4(1H)-ones reveals a pathway to novel organic structures, highlighting the versatility of chloro-substituted compounds in organic synthesis (Fretz, Gaugler, & Schneider, 2000).

Pharmacology and Drug Design

  • Antimicrobial and Cytotoxic Activities

    Azetidine-2-one derivatives of 1H-benzimidazole exhibit significant antibacterial and cytotoxic properties, demonstrating the potential of chloro-substituted compounds in developing new therapeutic agents (Noolvi et al., 2014).

  • Spectroscopic Characterization and Molecular Docking

    The synthesis and analysis of biologically potent molecules like isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate offer insights into the structure-activity relationships of potential drug candidates, aided by spectroscopic characterization and molecular docking studies (Sharma et al., 2022).

properties

IUPAC Name

5-chloro-2-methyl-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-6(2)9-4-8(11)5-10(12)7(9)3/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJOSZUGWBKOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-isopropyl-2-methyl-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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